molecular formula C15H26N2O4 B1487350 6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 2114096-54-5

6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No.: B1487350
CAS No.: 2114096-54-5
M. Wt: 298.38 g/mol
InChI Key: CKVCWEBYSLEJNT-UHFFFAOYSA-N
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Description

6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane core, which is a bicyclic system where two rings share a single carbon atom. The presence of tert-butyl, methyl, and aminomethyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of tert-butyl, methyl, and aminomethyl groups via substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Industrial synthesis might also incorporate advanced techniques like microwave-assisted synthesis or high-pressure reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
  • This compound analogs : Compounds with similar spirocyclic cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 2-(aminomethyl)-6-azaspiro[2.5]octane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-13(2,3)21-12(19)17-7-5-14(6-8-17)9-15(14,10-16)11(18)20-4/h5-10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVCWEBYSLEJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
Reactant of Route 2
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
Reactant of Route 3
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
Reactant of Route 4
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
Reactant of Route 5
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
Reactant of Route 6
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate

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